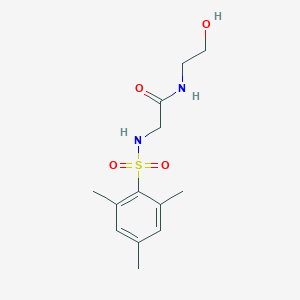
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer.
Mécanisme D'action
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the biosynthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. Inhibition of 20-HETE synthase by N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide reduces the production of 20-HETE, leading to vasodilation and improved renal function.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to have potent inhibitory effects on 20-HETE synthase, leading to a reduction in the production of 20-HETE. This reduction in 20-HETE production leads to vasodilation and improved renal function, which has been shown to reduce blood pressure and improve renal function in animal models of hypertension. N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has also been shown to have anti-angiogenic effects and to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its selective inhibition of 20-HETE synthase, which allows for the specific targeting of 20-HETE production. This specificity can help to reduce off-target effects and improve the accuracy of experimental results. However, one of the limitations of using N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Orientations Futures
There are several future directions for the study of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide. One potential area of research is the development of more potent and selective inhibitors of 20-HETE synthase. Another area of research is the investigation of the role of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in the treatment of other diseases, such as cancer and stroke. Additionally, the potential toxicity of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide should be further investigated to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is a selective inhibitor of 20-HETE synthase that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, stroke, and cancer. Its mechanism of action involves the specific inhibition of 20-HETE production, leading to vasodilation and improved renal function. While N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has several advantages for use in lab experiments, its potential toxicity should be further investigated. There are several future directions for the study of N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, including the development of more potent and selective inhibitors and the investigation of its potential use in other diseases.
Méthodes De Synthèse
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide is synthesized by reacting 2,4,6-trimethylphenylsulfonyl chloride with N-(2-hydroxyethyl)glycine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent inhibitory effect on 20-HETE synthase, which is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension, stroke, and other cardiovascular diseases. Inhibition of 20-HETE synthase by N-(2-hydroxyethyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide has been shown to reduce blood pressure and improve renal function in animal models of hypertension.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9-6-10(2)13(11(3)7-9)20(18,19)15-8-12(17)14-4-5-16/h6-7,15-16H,4-5,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFTZOLFWWJOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B7687117.png)
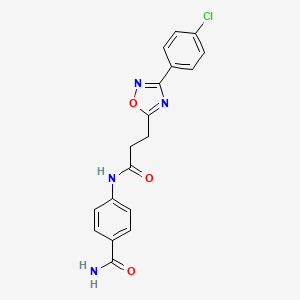
![2-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687136.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7687147.png)


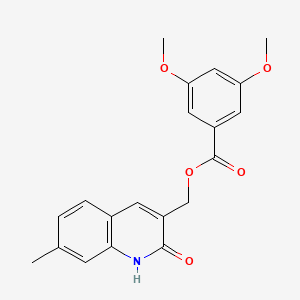
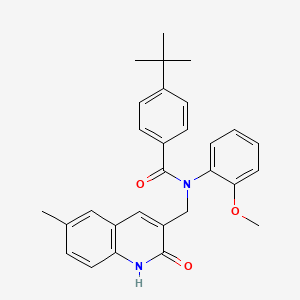

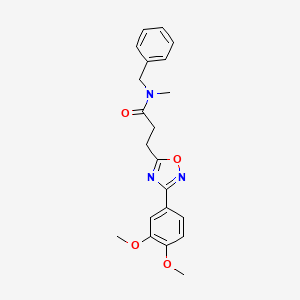
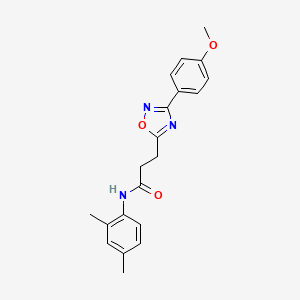
![1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7687197.png)
